molecular formula C12H11ClN2O2 B12911396 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one CAS No. 88093-84-9

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one

Katalognummer: B12911396
CAS-Nummer: 88093-84-9
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: BXZOWUVWSYBGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, chloro, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridazine derivative.

    Substitution Reactions:

    Chlorination: The chloro group is introduced via chlorination reactions, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the chloro group results in the formation of the corresponding hydrogen-substituted compound.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Benzyloxy)-4-chloropyridazin-3(2H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-(Benzyloxy)-2-methylpyridazin-3(2H)-one: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Chloro-2-methylpyridazin-3(2H)-one:

Uniqueness

5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the benzyloxy group enhances its reactivity in substitution reactions, while the chloro and methyl groups influence its overall stability and biological activity.

Eigenschaften

CAS-Nummer

88093-84-9

Molekularformel

C12H11ClN2O2

Molekulargewicht

250.68 g/mol

IUPAC-Name

4-chloro-2-methyl-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-15-12(16)11(13)10(7-14-15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI-Schlüssel

BXZOWUVWSYBGMK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.